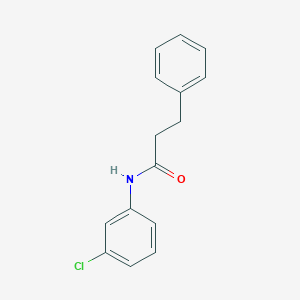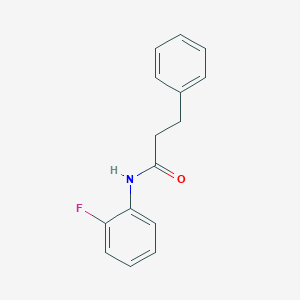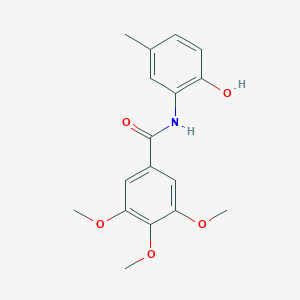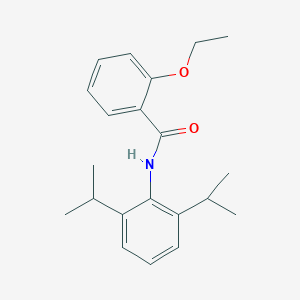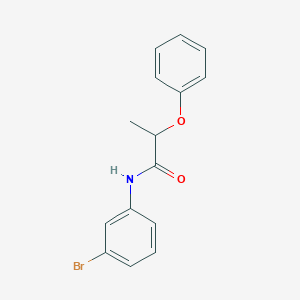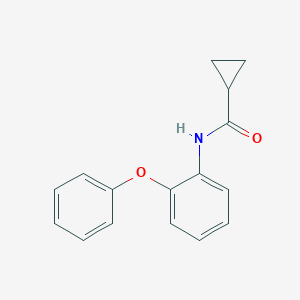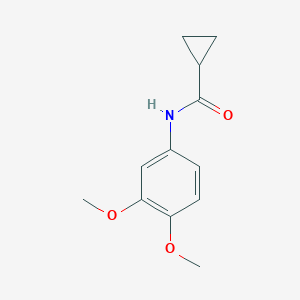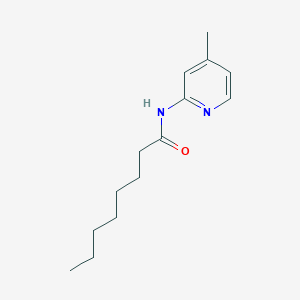
N-(4-methyl-2-pyridinyl)octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-pyridinyl)octanamide, also known as MPOA, is a chemical compound that belongs to the class of amides. MPOA has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and physiology.
Mécanisme D'action
The mechanism of action of N-(4-methyl-2-pyridinyl)octanamide is related to its ability to modulate the activity of GABA-A receptors. GABA-A receptors are ligand-gated ion channels that are activated by the neurotransmitter GABA. Binding of GABA to the receptor results in the opening of the ion channel, which leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and inhibition of neuronal activity. N-(4-methyl-2-pyridinyl)octanamide has been found to bind to a specific site on the GABA-A receptor, which results in an increase in the activity of the receptor. This leads to an increase in the inhibitory effect of GABA, resulting in the observed anticonvulsant, anxiolytic, and antidepressant properties of N-(4-methyl-2-pyridinyl)octanamide.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)octanamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-methyl-2-pyridinyl)octanamide enhances the activity of GABA-A receptors, resulting in an increase in the inhibitory effect of GABA. In vivo studies have shown that N-(4-methyl-2-pyridinyl)octanamide exhibits anticonvulsant, anxiolytic, and antidepressant properties. N-(4-methyl-2-pyridinyl)octanamide has also been shown to modulate the activity of neurons in the brain, which has implications for the treatment of neurological disorders such as epilepsy and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-2-pyridinyl)octanamide has several advantages and limitations for lab experiments. The advantages of N-(4-methyl-2-pyridinyl)octanamide include its ability to modulate the activity of GABA-A receptors, which are the primary targets of many clinically used drugs such as benzodiazepines. N-(4-methyl-2-pyridinyl)octanamide has also been found to bind to a specific site on the receptor, which has been termed the N-(4-methyl-2-pyridinyl)octanamide site. This makes N-(4-methyl-2-pyridinyl)octanamide a valuable tool for studying the structure and function of GABA-A receptors. The limitations of N-(4-methyl-2-pyridinyl)octanamide include its relatively low potency compared to other GABA-A receptor modulators. N-(4-methyl-2-pyridinyl)octanamide also has limited solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for the study of N-(4-methyl-2-pyridinyl)octanamide. One direction is to develop more potent analogs of N-(4-methyl-2-pyridinyl)octanamide that can be used as therapeutic agents for the treatment of neurological disorders such as epilepsy and anxiety disorders. Another direction is to study the structure and function of the N-(4-methyl-2-pyridinyl)octanamide site on the GABA-A receptor in more detail, which could lead to the development of more selective modulators of the receptor. Finally, the role of N-(4-methyl-2-pyridinyl)octanamide in modulating the activity of other neurotransmitter systems in the brain, such as the glutamatergic system, could be investigated, which could have implications for the treatment of a broader range of neurological disorders.
Conclusion:
In conclusion, N-(4-methyl-2-pyridinyl)octanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. N-(4-methyl-2-pyridinyl)octanamide has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties, and to modulate the activity of GABA-A receptors. N-(4-methyl-2-pyridinyl)octanamide has several advantages and limitations for lab experiments, and there are several future directions for the study of N-(4-methyl-2-pyridinyl)octanamide. Overall, N-(4-methyl-2-pyridinyl)octanamide is a valuable tool for studying the structure and function of GABA-A receptors, and has potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N-(4-methyl-2-pyridinyl)octanamide involves the reaction of 4-methyl-2-pyridinylamine with octanoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(4-methyl-2-pyridinyl)octanamide as a white crystalline solid with a melting point of 70-72°C. The purity of N-(4-methyl-2-pyridinyl)octanamide can be determined by using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(4-methyl-2-pyridinyl)octanamide has been extensively studied for its potential applications in various fields of research. In pharmacology, N-(4-methyl-2-pyridinyl)octanamide has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties. N-(4-methyl-2-pyridinyl)octanamide has also been shown to modulate the activity of GABA-A receptors, which are the primary targets of many clinically used drugs such as benzodiazepines. In biochemistry, N-(4-methyl-2-pyridinyl)octanamide has been used as a tool to study the structure and function of GABA-A receptors. N-(4-methyl-2-pyridinyl)octanamide has been found to bind to a specific site on the receptor, which has been termed the N-(4-methyl-2-pyridinyl)octanamide site. In physiology, N-(4-methyl-2-pyridinyl)octanamide has been shown to modulate the activity of neurons in the brain, which has implications for the treatment of neurological disorders such as epilepsy and anxiety disorders.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
N-(4-methylpyridin-2-yl)octanamide |
InChI |
InChI=1S/C14H22N2O/c1-3-4-5-6-7-8-14(17)16-13-11-12(2)9-10-15-13/h9-11H,3-8H2,1-2H3,(H,15,16,17) |
Clé InChI |
HQQZJXYSDUSWOM-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=NC=CC(=C1)C |
SMILES canonique |
CCCCCCCC(=O)NC1=NC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




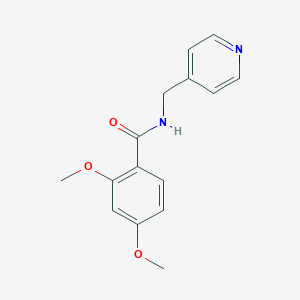
![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)
